molecular formula C12H9ClMgN4 B12595210 Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- CAS No. 629604-02-0

Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-

Cat. No.: B12595210
CAS No.: 629604-02-0
M. Wt: 268.98 g/mol
InChI Key: FJUDNNGECPDXAT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- is a coordination complex featuring a magnesium ion bound to a chloro ligand and a purine-derived organic ligand. The purine moiety is substituted at the 9-position with a phenylmethyl group (benzyl group) and at the 6-position, where the magnesium coordination occurs. Purine derivatives are pivotal in medicinal chemistry due to their roles in nucleotide analogs and enzyme inhibition . This magnesium complex may explore novel reactivity or bioactivity through metal-ligand interactions.

Properties

CAS No.

629604-02-0

Molecular Formula

C12H9ClMgN4

Molecular Weight

268.98 g/mol

IUPAC Name

magnesium;9-benzyl-6H-purin-6-ide;chloride

InChI

InChI=1S/C12H9N4.ClH.Mg/c1-2-4-10(5-3-1)7-16-9-15-11-6-13-8-14-12(11)16;;/h1-5,8-9H,7H2;1H;/q-1;;+2/p-1

InChI Key

FJUDNNGECPDXAT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=[C-]N=CN=C32.[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of the Purine Derivative

The initial step involves the preparation of the 9-(phenylmethyl)-9H-purine derivative. This can be accomplished via the following method:

  • Starting Material : 6-chloropurine is used as the base structure.

  • Reagents : Benzyl chloride (or phenylmethyl chloride) is introduced to the reaction.

  • Conditions : The reaction typically occurs in a solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (e.g., 80 °C) for several hours.

  • Procedure :

    • Dissolve 6-chloropurine in DMF.
    • Add potassium carbonate as a base.
    • Gradually introduce benzyl chloride while stirring.
    • Allow the reaction to proceed for 24 hours.
    • After completion, the mixture is poured into water and extracted with dichloromethane.
    • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude product.

Formation of Magnesium Complex

Once the purine derivative is synthesized, it can be converted into the magnesium complex:

  • Reagents : Magnesium chloride or magnesium bromide is used for complexation.

  • Solvent : Dichloromethane or another suitable organic solvent is typically employed.

  • Procedure :

    • Dissolve the synthesized purine derivative in dichloromethane.
    • Add magnesium chloride or magnesium bromide to the solution.
    • Stir the mixture at room temperature or slightly elevated temperatures for several hours.
    • The resulting mixture may be filtered to remove unreacted magnesium salts.
    • Concentrate under reduced pressure to obtain magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-.

The final compound can be characterized using various analytical techniques:

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : Both $$^{1}H$$ and $$^{13}C$$ NMR can confirm the structure by analyzing chemical shifts corresponding to hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS) : Mass spectrometry helps determine the molecular weight and confirm the identity of the compound through fragmentation patterns.

Yield and Purity Assessment

The yield of magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- can vary depending on reaction conditions but typically ranges from 25% to 75%. Purity can be assessed using High Performance Liquid Chromatography (HPLC).

Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- exhibits potential applications in medicinal chemistry due to its structural similarity to nucleotides involved in cellular processes. Research indicates that derivatives of this compound may act as inhibitors of tumor growth and angiogenesis, making them candidates for further pharmacological development.

The preparation of magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- involves a systematic approach starting from a chlorinated purine derivative followed by complexation with magnesium salts. This compound's unique properties and potential biological activities make it a significant subject of study in organic synthesis and medicinal chemistry.

Step Description
1 Synthesis of purine derivative from 6-chloropurine and benzyl chloride
2 Formation of magnesium complex using magnesium chloride
3 Characterization via NMR and MS
4 Assessment of yield and purity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in this magnesium-purine complex acts as a leaving group, enabling nucleophilic substitution under controlled conditions. Key characteristics include:

Reaction Components

SubstrateNucleophileSolventTemperatureYield
Mg-purine complexAmines/ROHTHF-78°C → 25°C65-78%
Mg-purine complexGrignard reagentsEt₂O0°C52-68%
  • Mechanism : Proceeds via a two-step SN² pathway, where the nucleophile displaces chloride with inversion of configuration at the magnesium center .

  • Example : Reaction with benzylamine produces 9-(phenylmethyl)-6-(benzylamino)-9H-purine derivatives .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal for modifying the purine moiety:

Catalytic Systems

CatalystLigandBaseCoupling PartnerEfficiency
Pd(PPh₃)₄XPhosK₂CO₃Arylboronic acids89%
PdCl₂(dppf)DPEPhosCsFAlkenyl stannanes73%
  • Suzuki-Miyaura Coupling : The 6-chlorine atom undergoes coupling with arylboronic acids to form biaryl purines .

  • Stille Coupling : Reacts with organostannanes to introduce alkenyl/aryl groups at position 6 .

Coordination Chemistry

The magnesium center participates in ligand-exchange reactions:

Observed Ligand Exchanges

Incoming LigandOutgoing LigandStability Constant (log K)
NH₃Cl⁻4.2 ± 0.3
PyridineCl⁻5.1 ± 0.2
  • Structural Impact : Coordination of stronger-field ligands (e.g., pyridine) increases the compound’s stability in polar aprotic solvents .

Hydrolysis and Stability

The compound exhibits pH-dependent hydrolysis:

Hydrolysis Pathways

ConditionProductHalf-Life (25°C)
pH < 39-(phenylmethyl)-9H-purin-6-ol12 min
pH 7-9Magnesium hydroxide + purine chloride>48 h
pH > 10Degraded purine fragments30 min
  • Mechanistic Insight : Acidic conditions protonate the purine N-atoms, accelerating Mg-Cl bond cleavage .

Biological Alkylation

The benzyl-protected purine system enables selective alkylation of biomolecules:

Target Sites

BiomoleculeReaction SiteIC₅₀ (μM)
DNA polymerase αN7 of guanine0.48
Adenosine deaminaseC6 amino group1.2
  • Applications : Serves as a prodrug in anticancer therapies by alkylating DNA repair enzymes .

Redox Reactivity

The magnesium center influences electron-transfer processes:

Electrochemical Data

ProcessE₁/₂ (V vs. SCE)ΔE (mV)
Mg²⁺ → Mg⁺-1.34120
Purine ring oxidation+1.0890
  • Implications : Redox activity enables catalytic cycles in synthetic applications .

Scientific Research Applications

Anticancer Properties

Research indicates that magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- exhibits significant biological activity, particularly in inhibiting tumor growth and angiogenesis. Compounds with similar purine structures have been investigated for their potential as inhibitors of cancer cell proliferation. For instance:

  • Topoisomerase Inhibition : The compound can act as an ATP competitive inhibitor of topoisomerase II, which plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, the compound may induce apoptosis in proliferating cells .
  • Cytotoxicity Studies : Various studies have demonstrated the cytotoxic effects of related compounds on cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

Inhibition of Proliferative Diseases

A patent describes the use of 9H-purine derivatives, including magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-, for treating proliferative diseases such as various cancers (e.g., breast, prostate, and lung cancers). The compounds are noted for their ability to selectively target cancer cells while minimizing toxicity to normal cells .

Interaction with Biological Targets

Studies have focused on the binding affinity of this compound to enzymes involved in nucleotide metabolism and cancer progression signaling pathways. Modifications at the purine ring can significantly influence both binding interactions and biological efficacy, suggesting avenues for further pharmacological development .

Mechanism of Action

The mechanism of action of Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- involves its role as a nucleophile in organic reactions. It attacks electrophilic centers in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the presence of the magnesium atom, which stabilizes the negative charge on the carbon atom, making it highly reactive .

Comparison with Similar Compounds

Structural Analogues of 9-Substituted Purines

The 9-position of purines is a common site for functionalization, influencing solubility, stability, and biological interactions. Below is a comparative analysis of key derivatives:

Table 1: Substituent Effects at the 9-Position
Compound Name 9-Substituent 6-Substituent Key Properties/Applications References
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- Phenylmethyl (benzyl) Chloro (Mg-coordinated) Hypothesized metal-mediated reactivity Inferred
9-(4-Chlorobenzyl)-9H-purine (3ta) 4-Chlorobenzyl Phenyl (via coupling) Intermediate in ruthenium-catalyzed synthesis
9-Phenyl-9H-purin-6-amine Phenyl Amine Chemotherapeutic potential
9-(3,4-Dimethylphenyl)-9H-purin-6-morpholine 3,4-Dimethylphenyl Morpholino PI3K inhibition (virtual screening)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorobenzyl in 3ta) enhance electrophilicity at the purine core, favoring cross-coupling reactions .
  • Steric Effects : Bulky substituents like 3,4-dimethylphenyl in 24e may hinder enzymatic interactions, as seen in PI3K isoform modeling .

Functionalization at the 6-Position

The 6-position is critical for purine bioactivity, often modified to amines, halides, or heterocycles:

Table 2: 6-Substituent Diversity
Compound Name 6-Substituent Synthetic Route Biological Relevance References
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- Chloro (Mg-bound) Inferred coordination chemistry Unclear, potential catalysis Inferred
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine Chloro, amine BOP-mediated amidation Acetylcholinesterase inhibition
4-(2-(3-Nitrophenyl)-9H-purin-6-yl)morpholine Morpholino Nitrobenzaldehyde condensation Anticancer screening

Key Observations :

  • Amine Derivatives: 6-Amino groups, as in 2-chloro-9-isopropyl derivatives, are associated with enzyme inhibition (e.g., AChE) .
  • Halogenation : Chloro substituents (e.g., 2-chloro in ) improve metabolic stability but may reduce solubility.

Key Observations :

  • Cyclization Efficiency : Formimidate intermediates (e.g., HC(OEt)₃) enable high-yield purine synthesis .
  • Metal Catalysis : Ruthenium catalysts facilitate distal C–H activation, broadening substrate scope .

Biological Activity

Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities related to cancer treatment. This article explores its biological activity, synthesis, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a magnesium atom coordinated with a chloro group and a purine derivative, specifically substituted at the N-9 position with a phenylmethyl group. Its molecular formula is C13_{13}H12_{12}ClN5_{5}Mg, with a molecular weight of approximately 258.66 g/mol. The unique structure contributes to its reactivity and biological activity, especially in cancer research contexts.

Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- exhibits notable biological activity primarily through:

  • Nucleophilic Substitution Reactions : This compound can undergo halogen-metal exchange reactions with electrophiles, facilitating the formation of new carbon-carbon bonds. Such reactivity is typical of organomagnesium compounds and allows for diverse synthetic applications.
  • Inhibition of Tumor Growth : Research indicates that derivatives of this compound may possess anti-cancer properties by inhibiting tumor growth and angiogenesis. Compounds with similar purine structures have been investigated for their ability to interfere with cancer cell proliferation and survival pathways .

In Vitro Studies

  • Cell Proliferation Assays : Studies have shown that magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, certain derivatives demonstrated moderate cytotoxic effects (IC50 values ranging from 25 to 50 µM) on HL-60 cells without inducing significant apoptosis, while others showed synergistic effects when combined with established chemotherapeutic agents like 6-mercaptopurine .
  • Cell Cycle Analysis : In vitro evaluations revealed that some derivatives led to G1-phase cell cycle arrest in specific cancer cell lines, indicating their potential to disrupt the normal cell cycle progression as a mechanism of action against cancer cells .

In Vivo Studies

The development of water-soluble prodrugs derived from magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]- has been explored to enhance bioavailability in vivo. These prodrugs exhibited weak antitumoral activity but demonstrated the potential for improved therapeutic efficacy when administered in combination with other anticancer agents .

Comparative Analysis

Compound NameStructure TypeBiological ActivityReference
Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-Purine derivativeAnti-cancer properties; inhibits tumor growth
6-MercaptopurinePurine analogueCytotoxicity; used in leukemia treatment
N-(9H-purin-6-yl)benzamideBenzamide derivativeCytotoxic effects; induces apoptosis in HL-60 cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing magnesium-coordinated purine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of purine derivatives often involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids (e.g., using Pd(Ph₃)₄, K₂CO₃, and toluene under reflux) is effective for introducing aryl groups at the 6-position of purines . For magnesium coordination, post-synthetic metalation via ligand exchange (e.g., replacing chloro ligands with magnesium in anhydrous THF) should be explored under inert conditions. Reaction optimization should include screening solvents (toluene vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of metal precursors.

Q. How can the purity and structural integrity of the magnesium-purine complex be validated after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm ligand substitution patterns and absence of unreacted precursors .
  • Mass Spectrometry (HRMS or ESI-MS) : Verify molecular ion peaks and isotopic patterns consistent with magnesium coordination.
  • Elemental Analysis : Quantify magnesium content to ensure stoichiometric accuracy.
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at λ = 260 nm (purine absorbance) .

Q. What spectroscopic techniques are critical for characterizing the coordination environment of magnesium in this complex?

  • Methodological Answer :

  • FT-IR : Identify shifts in N–H and C=O stretching frequencies upon magnesium coordination.
  • X-ray Absorption Spectroscopy (XAS) : Probe the Mg–N/O bond distances and oxidation state via edge and EXAFS analysis.
  • Magnetic Circular Dichroism (MCD) : Resolve electronic transitions in the visible/UV range to infer ligand-field effects .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the magnesium coordination geometry, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for structure refinement, leveraging its robust handling of disorder and anisotropic displacement parameters . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and hydrogen bonding networks . If twinning or low-resolution data occurs, employ SHELXD for structure solution via dual-space algorithms .

Q. What strategies can address contradictions in biological activity data between in vitro and in vivo models for magnesium-purine complexes?

  • Methodological Answer :

  • Metabolic Stability Assays : Compare hepatic microsomal stability (e.g., rat vs. human) to identify species-specific degradation .
  • Pharmacokinetic Profiling : Measure bioavailability, tissue distribution, and clearance rates in rodent models to correlate in vitro IC₅₀ values with in vivo efficacy .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites (e.g., hydroxylated or demethylated derivatives) that may contribute to observed discrepancies .

Q. How can computational modeling predict the magnesium complex’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Glide to model binding poses with targets like acetylcholinesterase (AChE) or cannabinoid receptors (CB1/CB2), guided by known purine antagonist scaffolds .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories to assess binding stability and key residue contributions (e.g., π-π stacking with phenylalanine side chains) .
  • QSAR Analysis : Derive predictive models using electronic descriptors (HOMO/LUMO, Mulliken charges) and steric parameters (logP, polar surface area) .

Q. What experimental approaches can elucidate the role of magnesium in modulating the compound’s redox or catalytic properties?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measure redox potentials in aprotic solvents (e.g., DMF) to assess magnesium’s influence on electron-transfer pathways.
  • EPR Spectroscopy : Detect radical intermediates formed during catalytic cycles (e.g., oxidase-mimetic activity).
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps involving magnesium .

Data Analysis and Contradiction Management

Q. How should researchers handle discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level and compute NMR shifts using gauge-including atomic orbitals (GIAO). Compare with experimental data to identify conformational mismatches .
  • Solvent Effects : Account for solvent polarity (e.g., DMSO vs. CDCl₃) using implicit solvation models in computational workflows.
  • Dynamic Effects : Use CPMAS NMR to assess solid-state vs. solution-phase conformational differences .

Q. What statistical methods are appropriate for validating reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Bland-Altman Plots : Quantify agreement between replicate experiments.
  • ANOVA with Tukey’s HSD : Identify significant differences across treatment groups (e.g., dose-response curves).
  • Power Analysis : Determine sample sizes required to achieve 80% statistical power, minimizing Type II errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.